molecular formula C18H16FNO3 B4885956 ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE

ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE

Cat. No.: B4885956
M. Wt: 313.3 g/mol
InChI Key: YKTYQZDIXOERKY-VBKFSLOCSA-N
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Description

ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 4-fluoroaniline to form an intermediate product. This intermediate is then subjected to a condensation reaction with benzaldehyde to yield the final compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2Z)-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE
  • ETHYL (2Z)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE
  • ETHYL (2Z)-3-(4-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE

Uniqueness

ETHYL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl (Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-2-23-18(22)16(12-13-8-10-15(19)11-9-13)20-17(21)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,21)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYQZDIXOERKY-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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